molecular formula C19H8Cl2F6N4 B2488488 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 303151-99-7

3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2488488
CAS No.: 303151-99-7
M. Wt: 477.19
InChI Key: MFKKTCMEZGOXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C19H8Cl2F6N4 and its molecular weight is 477.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl2F6N4/c20-12-3-1-9(2-4-12)15-16-14(6-11(7-28-16)19(25,26)27)31(30-15)17-13(21)5-10(8-29-17)18(22,23)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKKTCMEZGOXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS No. 303151-99-7) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of cancer therapy, and provides an overview of relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H8Cl2F6N4
  • Molecular Weight : 477.19 g/mol

Anticancer Activity

Research indicates that compounds with similar pyrazolo[4,3-b]pyridine scaffolds exhibit significant anticancer activities. For example, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine inhibit cancer cell growth effectively. Notably, compounds targeting the vascular endothelial growth factor receptor (VEGFR) and fms-related tyrosine kinase 3 (FLT3) have demonstrated promising results against various cancer cell lines, including acute myeloid leukemia models .

Case Study:
In a study involving a related compound with a similar structure, it was reported that the compound exhibited IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets. The compound was effective in inhibiting tumor growth in MCF-7 breast cancer cells, inducing apoptosis, and suppressing cell migration and cycle progression .

CompoundTargetIC50 (µM)Effect
5iEGFR/VGFR20.3 - 24Inhibits tumor growth
1aBRAF V600E<100Potent inhibitor

The mechanism of action for compounds similar to this compound typically involves the inhibition of key signaling pathways in cancer cells. Molecular docking studies suggest that these compounds interact with protein targets by forming hydrogen bonds and hydrophobic interactions, which disrupt normal cellular functions and lead to apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazolo derivatives have been investigated for their antiviral and antimicrobial activities. Certain derivatives have shown efficacy against viral infections and bacterial strains. For instance, some pyrazolo compounds demonstrated significant activity against Mycobacterium bovis and other pathogens through enzyme inhibition mechanisms .

Summary of Research Findings

Recent literature highlights the diverse biological activities associated with pyrazolo compounds:

  • Anticancer : Effective against various cancer types with specific targeting of VEGFR and FLT3.
  • Antiviral : Some derivatives show promise as antiviral agents.
  • Antimicrobial : Notable activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[4,3-b]pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM .

Case Study: Dual Inhibition Mechanism

A study demonstrated that a related compound effectively inhibited tumor growth in MCF-7 breast cancer models, inducing apoptosis and suppressing cell migration. The molecular docking studies provided insights into the binding modes of these compounds to their protein targets, suggesting a multitarget approach for anticancer treatment .

Inhibition of Cyclooxygenase Enzymes

The compound has been investigated for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. SC-236, a closely related compound, has shown efficacy in reducing inflammation and pain associated with lower back issues and has been evaluated in various cancer therapies .

Synthesis Protocols

Efficient synthetic routes for producing pyrazolo[4,3-b]pyridines have been developed, which facilitate the exploration of structural variations and their biological activities. For example, a straightforward synthesis method utilizing readily available precursors has been documented, allowing for rapid generation of these compounds for screening purposes .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the pyrazolo[4,3-b]pyridine core. For example, halogenation reactions (e.g., bromination at the 3-position) require precise stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent ratio) and temperature control (110°C for 16 hours) to avoid side products . Catalytic systems like Pd₂(dba)₃/XPhos can enhance coupling efficiency in cross-coupling steps (e.g., aryl amination at 100°C for 12 hours under inert gas) . Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueApplicationExample Parameters
¹H/¹³C/¹⁹F NMRConfirm substituent positions and fluorinated groupsCompare chemical shifts to analogs (e.g., δ 7.2–8.5 ppm for pyridine protons)
HPLC-MSDetect impurities (<0.5% area)Use C18 columns with acetonitrile/water gradients
X-ray DiffractionResolve crystallographic structureCollect data at 100 K with Mo-Kα radiation

Q. What strategies improve solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Test co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., salt formation with trifluoroacetic acid).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorinated groups may enhance metabolic stability but require assessment of hydrolytic susceptibility .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., nucleophilic aromatic substitution at the 3-chloro-5-(trifluoromethyl)pyridine moiety) .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., trifluoromethyl groups) to track bond cleavage/formation via mass spectrometry .

Q. What approaches are recommended for studying its biological activity?

  • Methodological Answer :

  • Target Identification : Perform kinase inhibition assays (e.g., ATP-competitive binding studies) due to structural similarity to pyrazolo[4,3-b]pyridine kinase inhibitors .
  • In Silico Docking : Use AutoDock Vina to predict binding poses against targets like JAK2 or EGFR. Validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. How can computational tools enhance understanding of its physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation dynamics in lipid bilayers to predict membrane permeability.
  • QSPR Models : Corrogate logP and pKa values using Gaussian-based charge distributions and Hammett constants for fluorinated substituents .

Q. How should researchers address contradictory data in SAR studies?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA to compare bioactivity datasets (e.g., IC₅₀ values) across analogs. Use principal component analysis (PCA) to resolve confounding variables (e.g., steric vs. electronic effects) .
  • Synthetic Reproducibility : Ensure batch-to-batch consistency via strict control of Boc-deprotection conditions (e.g., TFA in DCM at 25°C for 30 minutes) .

Q. What advanced techniques support structure-activity relationship (SAR) exploration?

  • Methodological Answer :

  • Parallel Synthesis : Generate analogs via Suzuki-Miyaura coupling (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and screen in high-throughput assays .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.